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molecular formula C7H10OS B8314775 2-(2-Propynylthio)-2-methylpropanal

2-(2-Propynylthio)-2-methylpropanal

Cat. No. B8314775
M. Wt: 142.22 g/mol
InChI Key: LGUFSWSQGPAOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05080884

Procedure details

2-Amino-1-(2 -mercapto-2-methylpropylamino)benzene (5.59 g, 2.85×10-2 mol) and 2-(2-propynylthio)-2-methylpropanal (6.07 g, 4.28×10-2 mol, 150 M%) were mixed, then 125 ml methanol and 5.27 ml (5.7×10-2 mol, 200 M%) acetic acid were added and solids were allowed to dissolve. Sodium cyanoborohydride (5.39 g, 8.56×10-2 mol, 300 M%) was added to the reaction solution in three equal portions. The reaction was stirred at 21° C. for 17 hr, then quenched with 100 ml 0.5 M HCl, stirred for 15 min, and then extracted with 2×150 ml ether. The ether layers were combined, washed with 60 ml saturated NaCl solution and dried over Na2SO4. The solvent was removed on the rotary evaporator and the residue was purified by filtration through flash silica in a 600 ml sintered glass funnel 3/4 full of silica, eluting with 500 ml portions of 2×hexane and 2×90% hexane/ether to produce 6.88 g (75% yield) 2-(2-mercapto-2-methyl-propylamino)-1-[2-(2-propynylthio)-2-methylpropylamino]-benzene.
Quantity
5.59 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step Two
Quantity
5.27 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH2:9][C:10]([SH:13])([CH3:12])[CH3:11].[CH2:14]([S:17][C:18]([CH3:22])([CH3:21])[CH:19]=O)[C:15]#[CH:16].C(O)(=O)C.C([BH3-])#N.[Na+]>CO>[SH:13][C:10]([CH3:11])([CH3:12])[CH2:9][NH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][CH2:19][C:18]([S:17][CH2:14][C:15]#[CH:16])([CH3:22])[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
5.59 g
Type
reactant
Smiles
NC1=C(C=CC=C1)NCC(C)(C)S
Name
Quantity
6.07 g
Type
reactant
Smiles
C(C#C)SC(C=O)(C)C
Step Two
Name
Quantity
5.39 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
5.27 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
125 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 21° C. for 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
quenched with 100 ml 0.5 M HCl
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×150 ml ether
WASH
Type
WASH
Details
washed with 60 ml saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed on the rotary evaporator
FILTRATION
Type
FILTRATION
Details
the residue was purified by filtration through flash silica in a 600 ml sintered glass funnel 3/4 full of silica
WASH
Type
WASH
Details
eluting with 500 ml portions of 2×hexane and 2×90% hexane/ether

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
SC(CNC1=C(C=CC=C1)NCC(C)(C)SCC#C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.88 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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